![molecular formula C9H6N2O2 B11915565 [1,3]Dioxolo[4,5-h]quinazoline CAS No. 234-30-0](/img/structure/B11915565.png)
[1,3]Dioxolo[4,5-h]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Dioxolo[4,5-h]quinazoline is a heterocyclic compound that features a fused ring system consisting of a quinazoline core and a dioxole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-h]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzamide with glyoxal in the presence of an acid catalyst can yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Dioxolo[4,5-h]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring .
Aplicaciones Científicas De Investigación
[1,3]Dioxolo[4,5-h]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of [1,3]Dioxolo[4,5-h]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A parent compound with a simpler structure.
Quinoxaline: Another heterocyclic compound with similar biological activities.
Cinnoline: A related compound with a different ring fusion pattern.
Uniqueness
[1,3]Dioxolo[4,5-h]quinazoline is unique due to the presence of the dioxole ring fused to the quinazoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
234-30-0 |
|---|---|
Fórmula molecular |
C9H6N2O2 |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
[1,3]dioxolo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H6N2O2/c1-2-7-9(13-5-12-7)8-6(1)3-10-4-11-8/h1-4H,5H2 |
Clave InChI |
NYWDTNWEQNOENK-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C3=NC=NC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



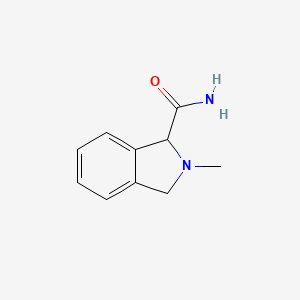
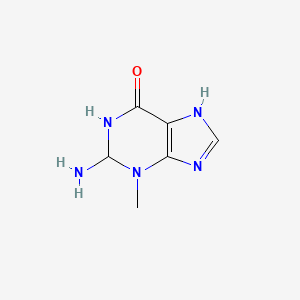
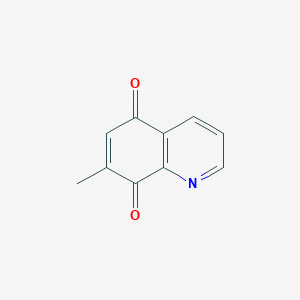
![1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine](/img/structure/B11915495.png)

![1,4-Diazaspiro[4.5]decane-2,3-dione](/img/structure/B11915505.png)
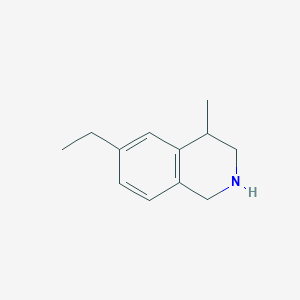
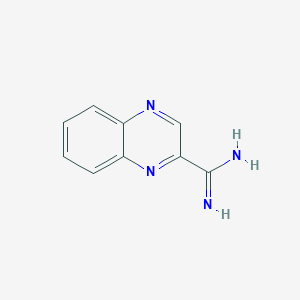
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)
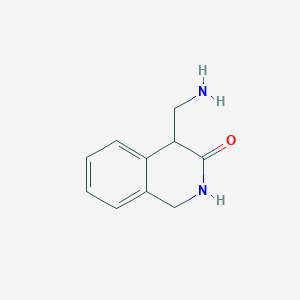
![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)


